molecular formula C25H26O8 B2463161 ethyl 7-(2-(tert-butoxy)-2-oxoethoxy)-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate CAS No. 610762-75-9

ethyl 7-(2-(tert-butoxy)-2-oxoethoxy)-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate

Cat. No.: B2463161
CAS No.: 610762-75-9
M. Wt: 454.475
InChI Key: HUXLFTHCGRHNKJ-UHFFFAOYSA-N
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Description

Ethyl 7-(2-(tert-butoxy)-2-oxoethoxy)-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate is a useful research compound. Its molecular formula is C25H26O8 and its molecular weight is 454.475. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

Ethyl 7-(2-(tert-butoxy)-2-oxoethoxy)-3-(4-methoxyphenyl)-4-oxo-4H-chromene-2-carboxylate shows promise in cancer treatment due to its ability to overcome drug resistance. In a study on leukemia cells, it enhanced the effectiveness of other cancer therapies and selectively killed drug-resistant cells over parent cancer cells (Das et al., 2009).

Synthesis Techniques

Efficient atom economical synthesis methods for this compound have been developed. One such method involves a one-pot, multicomponent reaction yielding medicinally promising derivatives through a tandem Michael addition–cyclization reaction (Boominathan et al., 2011).

Photoluminescence Properties

This compound and its derivatives exhibit notable photoluminescence. The absorption and emission of its derivatives are stronger than that of ethyl coumarin-3-carboxylate due to the larger conjugation of their electron donor group moiety, showing potential in photoluminescent applications (Song et al., 2014).

Involvement in GPR35 Studies

It plays a crucial role in studying orphan G protein-coupled receptor GPR35, especially in the synthesis of potent and selective GPR35 agonists. This is critical in the development of drugs targeting this receptor (Thimm et al., 2013).

Potential in Marine Drug Synthesis

This compound is involved in the synthesis of marine drugs, particularly as a key intermediate in the study of antitumor antibiotic tetrahydroisoquinoline natural products (Li et al., 2013).

Properties

IUPAC Name

ethyl 3-(4-methoxyphenyl)-7-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]-4-oxochromene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O8/c1-6-30-24(28)23-21(15-7-9-16(29-5)10-8-15)22(27)18-12-11-17(13-19(18)32-23)31-14-20(26)33-25(2,3)4/h7-13H,6,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXLFTHCGRHNKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OC(C)(C)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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